1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine
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Overview
Description
1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine is an organic compound that features a unique structure combining a cyclobutyl ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of cyclobutene in the presence of a nickel catalyst to form the cyclobutyl ring . The pyrazole moiety can be introduced through a reaction involving hydrazine and a suitable 1,3-diketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Butyne, 3-methyl-: Another compound with a cyclobutyl ring but differing in its functional groups.
Cyclobutane derivatives: Compounds like cyclobutane and its substituted forms share the cyclobutyl ring structure.
Uniqueness: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine is unique due to the combination of the cyclobutyl ring and the pyrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(3-methylcyclobutyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-7-2-8(3-7)5-12-6-9(10)4-11-12/h4,6-8H,2-3,5,10H2,1H3 |
InChI Key |
ZFGZZCUKGDJRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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